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Thymidylyl-(3'-5')-3'-thymidylic acid

Micrococcal nuclease Substrate specificity Dinucleotide susceptibility

Thymidylyl-(3'-5')-3'-thymidylic acid (CAS 2476-56-4), commonly designated d-TpTp or TpT, is a thymidine monophosphate dimer in which two thymidine residues are linked by a canonical 3'→5' phosphodiester bond. As the smallest defined oligodeoxynucleotide containing a single internucleotide linkage, it serves as a minimalist substrate for phosphodiester-hydrolyzing enzymes and as a precise product marker in DNA-repair enzyme assays.

Molecular Formula C20H28N4O15P2
Molecular Weight 626.4 g/mol
CAS No. 2476-56-4
Cat. No. B14742906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidylyl-(3'-5')-3'-thymidylic acid
CAS2476-56-4
Molecular FormulaC20H28N4O15P2
Molecular Weight626.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=C(C(=O)NC4=O)C)OP(=O)(O)O
InChIInChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(13(7-25)36-15)39-41(33,34)35-8-14-12(38-40(30,31)32)4-16(37-14)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15-,16+/m0/s1
InChIKeyLPGUBBCKPSUVTG-UGYDUONOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymidylyl-(3'-5')-3'-thymidylic Acid (d-TpTp) Procurement: A Defined Dinucleotide Standard for Nuclease and DNA-Repair Research


Thymidylyl-(3'-5')-3'-thymidylic acid (CAS 2476-56-4), commonly designated d-TpTp or TpT, is a thymidine monophosphate dimer in which two thymidine residues are linked by a canonical 3'→5' phosphodiester bond [1]. As the smallest defined oligodeoxynucleotide containing a single internucleotide linkage, it serves as a minimalist substrate for phosphodiester-hydrolyzing enzymes and as a precise product marker in DNA-repair enzyme assays [2]. Its well-defined structure, commercial availability in high purity, and extensive documentation across nuclease enzymology, photobiology, and DNA-damage quantification literature make it a strategic procurement choice for laboratories requiring a reproducible, comparator-validated dinucleotide tool.

Why Generic Dinucleotide Substitution Fails for d-TpTp: Enzyme-Specific and Detection-Specific Constraints


Dinucleotides are not functionally interchangeable reagents. The specific base composition, phosphorylation state (3'-phosphate vs. 5'-phosphate vs. no terminal phosphate), and sequence context of d-TpTp dictate its recognition by nucleases, phosphodiesterases, and DNA-repair enzymes [1]. Substituting d-TpTp with a generic dinucleotide such as d-TpGp, d-TpAp, or a dinucleoside monophosphate can result in orders-of-magnitude loss of enzymatic susceptibility, false-negative results in enzyme activity screens, or failure to serve as a valid calibration standard for UV-induced DNA-damage quantification [2]. The quantitative evidence below demonstrates that d-TpTp occupies specific, non-substitutable positions in multiple well-characterized assay systems.

d-TpTp Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Micrococcal Nuclease Susceptibility: d-TpTp is the Most Labile Dinucleotide Among 12 d-NpNp Substrates (100-Fold Range vs. d-TpGp)

When 12 dinucleotides of the type d-NpNp were tested at saturating enzyme concentrations, d-TpTp exhibited the highest susceptibility to micrococcal nuclease (Staphylococcus aureus strain Foggi) digestion, while d-TpGp was the most resistant. The extremes in susceptibility span approximately 100-fold, positioning d-TpTp as the optimal dinucleotide substrate for this enzyme [1].

Micrococcal nuclease Substrate specificity Dinucleotide susceptibility

Phosphodiesterase I Substrate Selectivity: TpT is Hydrolyzed by Mammalian/Venom PDE I but Inert Toward Plant Nucleotide Pyrophosphatase

In a comparative study of phosphodiesterase I preparations from hog liver, kidney, and snake venom, all enzyme sources actively hydrolyzed TpT. By contrast, potato nucleotide pyrophosphatase showed no detectable activity toward this substrate, despite being active against other nucleotide esters. This differential profile enables TpT to discriminate between PDE I and pyrophosphatase enzyme classes [1].

Phosphodiesterase I Enzyme selectivity Nucleotide pyrophosphatase discrimination

Spore Photoproduct Lyase (SPL) Repair: TpT is the Exclusive Enzymatically Repaired Dinucleotide Product from the Spore Photoproduct Substrate

Spore photoproduct lyase (SPL) catalyzes the repair of 5-thyminyl-5,6-dihydrothymine (spore photoproduct, SP) specifically to thymidylyl-(3'→5')-thymidylate. Using diastereoselectively deuterium-labeled dinucleotide SP TpT substrates and recombinant Bacillus subtilis SPL, it was demonstrated that the 6-HproR hydrogen atom of SP is abstracted and that TpT is the exclusive repaired dinucleotide product. No alternative dinucleotide products are formed [1].

Spore photoproduct lyase DNA repair Radical SAM enzyme

UV-Induced DNA Damage Quantification: TpT Dimeric Lesions as the Only Detectable Standard Among Dipyrimidine Sequences by UHPLC-Q-TOF/MS

In a UHPLC-Q-TOF/MS method developed for genomic DNA damage assessment, purified TpT dimeric lesions (cyclobutane pyrimidine dimers, CPDs, and 6-4 photoproducts, 6-4PPs) were employed as calibration standards. Upon UVC irradiation of HCT116 cells, only TpT-derived dimeric lesions were detectable; lesions from other dipyrimidine sequences (CpT, TpC, CpC) were below detection limits. The CPD of TpT increased from 28.7 to 409 lesions per 10⁶ bases across a UVC dose range of 40–1200 J/m², while 6-4PP of TpT increased from 3.7 to 54 per 10⁶ bases [1].

UV DNA damage Cyclobutane pyrimidine dimer Mass spectrometry quantification

Phosphodiester Hydrolysis Reactivity: TpT Decomposes 10⁵-Fold Faster than Dineopentyl Phosphate in Alkaline Solution

In alkaline solution, thymidylyl-3'-5'-thymidine (TpT) has been reported to decompose 10⁵-fold more rapidly than the simple phosphodiester dineopentyl phosphate, which serves as a model for uncatalyzed P–O bond cleavage. However, further analysis revealed that TpT decomposition at pH 7 and in 1 M KOH proceeds via thymidine base breakdown rather than direct phosphodiester hydrolysis, with rates and activation parameters comparable to free thymidine [1].

Phosphodiester hydrolysis Chemical stability Rate acceleration

d-TpTp Procurement-Linked Application Scenarios for Research and Industrial Laboratories


Micrococcal Nuclease Activity Assays Requiring Maximum Substrate Sensitivity

For laboratories quantifying micrococcal nuclease (S7 nuclease) activity in enzyme preparations, chromatin digestion protocols, or nuclease contamination testing, d-TpTp provides ~100-fold higher susceptibility than the most resistant dinucleotide d-TpGp, enabling detection at lower enzyme concentrations and improving signal-to-noise ratios in kinetic assays [1].

Phosphodiesterase I Selective Detection in Complex Biological Matrices

When measuring phosphodiesterase I activity in tissue extracts, venom samples, or recombinant enzyme preparations that may also contain nucleotide pyrophosphatases, TpT serves as a discriminating substrate: it is hydrolyzed by PDE I from mammalian and venom sources but shows no activity toward plant pyrophosphatase, making it suitable for enzyme-class-specific inhibitor screening [2].

Spore Photoproduct Lyase Functional Studies and Inhibitor Discovery

SPL catalyzes the radical SAM-dependent repair of spore photoproduct to TpT as the exclusive product. Procurement of d-TpTp enables direct product quantification in SPL activity assays, mechanistic studies using isotope-labeled substrates, and high-throughput screening of SPL inhibitors relevant to spore-forming pathogen control (Bacillus anthracis, Clostridium species) [3].

Absolute Quantification of UV-Induced DNA Damage via UHPLC-Q-TOF/MS Calibration Standards

TpT dimeric lesions (CPD and 6-4PP) are the predominant and uniquely detectable UV photoproducts in genomic DNA by UHPLC-Q-TOF/MS. High-purity d-TpTp is required to generate these calibration standards, enabling accurate dosimetry of UV-induced DNA damage in toxicology, photobiology, and sunscreen efficacy testing [4].

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